Aluminum cesium sulfate

Description

Conceptual Framework of Double Sulfate (B86663) Salts

Double sulfate salts are crystalline compounds that contain two different cations and a sulfate anion. unacademy.comallen.in Alums are a specific type of hydrated double sulfate salt with the general formula XAl(SO₄)₂·12H₂O, where 'X' represents a monovalent cation. wikipedia.org In the case of aluminum cesium sulfate, the monovalent cation is cesium (Cs⁺), and the trivalent cation is aluminum (Al³⁺). ontosight.ai

These compounds are formed when aqueous solutions containing equimolar quantities of the two simple salts are allowed to crystallize. galaxy.ai The resulting crystal lattice is distinct from that of the individual constituent salts. unacademy.com A key characteristic of double salts like alums is that they are stable in their solid, crystalline form but dissociate into their constituent ions when dissolved in water. unacademy.comallen.ingalaxy.ai In an aqueous solution, this compound will yield cesium ions (Cs⁺), aluminum ions (Al³⁺), and sulfate ions (SO₄²⁻).

The structure of alums features the trivalent metal ion, aluminum in this instance, surrounded by six water molecules in an octahedral arrangement. wikipedia.orgionicviper.org The monovalent cation is also surrounded by water molecules. These hydrated ions, along with the sulfate anions, are arranged in a specific, repeating three-dimensional pattern to form the crystal.

Historical Evolution of Research on Cesium Alum

The study of alums dates back centuries, but specific research into cesium-containing alums gained traction with the discovery of cesium itself in 1860 by Robert Bunsen and Gustav Kirchhoff. wikipedia.org Early methods for extracting cesium from its primary ore, pollucite, often involved its precipitation as cesium aluminum alum due to the alum's low solubility. dtic.mil This process involved decomposing the ore with acids like hydrochloric or sulfuric acid and then adding aluminum sulfate to precipitate the cesium alum. dtic.milchemicalbook.com

A notable publication in the Journal of the American Chemical Society in 1914 specifically discussed cesium alum and its properties, indicating its importance in early 20th-century chemical research. acs.org Further structural investigations, particularly with the advent of X-ray crystallography, provided deeper insights. The first X-ray crystal structures of alums were reported in 1927 by James M. Cork and Lawrence Bragg, which was a significant step in understanding their atomic arrangement. wikipedia.org Later, in the mid-20th century, detailed refinements of the alum structures, including that of cesium aluminum sulfate, were undertaken using both X-ray and neutron diffraction techniques. iucr.org These studies precisely determined the positions of the atoms within the crystal lattice. iucr.org

Typological Classification within the Alum Family (e.g., α and β structural classes)

Alums are known to crystallize in three primary structural classes: α, β, and γ. wikipedia.org This classification is based on the arrangement of the ions within the crystal lattice. The distinction between these types is subtle and relates to the orientation of the sulfate groups and the coordination environment of the monovalent cation. researchgate.netresearchgate.net

Cesium aluminum sulfate, CsAl(SO₄)₂·12H₂O, is a classic example of a β-alum. iucr.orgmjcce.org.mk The β-alums are typically formed when the monovalent cation is large, such as cesium or rubidium. atamanchemicals.com In the β structure, the six water molecules surrounding the larger monovalent cation are more loosely held compared to the α-alums, where smaller monovalent cations like potassium are present.

The structural determination and refinement of cesium aluminum sulfate as a β-alum have been confirmed through detailed X-ray and neutron diffraction studies. iucr.org These investigations have provided precise measurements of bond lengths and angles within the crystal, solidifying its classification. For instance, the lattice constant for CsAl(SO₄)₂·12H₂O has been reported to be approximately 12.352 Å. iucr.org

Theoretical Background of Ionic Interactions in Sulfate Systems

The stability and structure of this compound are governed by a complex interplay of ionic interactions within its crystal lattice. These interactions are primarily electrostatic in nature, involving the positively charged cesium (Cs⁺) and aluminum (Al³⁺) ions and the negatively charged sulfate (SO₄²⁻) anions.

The Pitzer ion-interaction model is a theoretical framework often used to describe the thermodynamic properties of electrolyte solutions, including those from which double salts crystallize. researchgate.net This model accounts for the specific interactions between different ions in a solution. The formation of the solid alum from an aqueous solution is a result of the system achieving a lower energy state through the ordered arrangement of ions and water molecules in the crystal lattice.

The specific properties of this compound, such as its crystal structure and solubility, are a direct consequence of the balance of these ionic and intermolecular forces. The large size of the cesium ion, for example, influences the packing of the ions and is a key reason for the adoption of the β-alum structure. ontosight.ai

Interactive Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | CsAl(SO₄)₂ | ontosight.ainih.gov |

| Dodecahydrate Formula | CsAl(SO₄)₂·12H₂O | wikipedia.orgamericanelements.com |

| Molar Mass (anhydrous) | 352.01 g/mol | drugfuture.com |

| Molar Mass (dodecahydrate) | 568.19 g/mol | nih.govcymitquimica.com |

| Appearance | Crystalline solid | drugfuture.comcymitquimica.com |

| Melting Point | 110 °C (decomposes) | chemicalbook.com |

| Solubility in Water | Slightly soluble in cold water, freely soluble in hot water. drugfuture.com Moderately water-soluble. americanelements.com | drugfuture.comamericanelements.com |

| Solubility in Alcohol | Practically insoluble | drugfuture.com |

| Crystal System | Cubic (for the alum family) | wikipedia.org |

| Crystal Structure Class | β-alum | iucr.org |

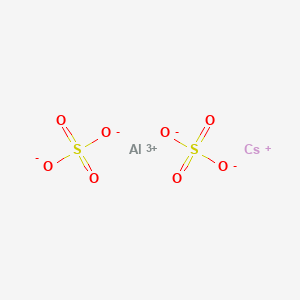

Structure

2D Structure

Properties

IUPAC Name |

aluminum;cesium;disulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Cs.2H2O4S/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q+3;+1;;/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAMACNQEYDINL-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Cs+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlCsO8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065744 | |

| Record name | Sulfuric acid, aluminum cesium salt (2:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14284-36-7, 7784-17-0 | |

| Record name | Aluminum cesium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014284367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, aluminum cesium salt (2:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, aluminum cesium salt (2:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium caesium bis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminium caesium bis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM CESIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O516Z663M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparation Techniques

Macro-Scale Production Routes from Cesium-Bearing Ores

The primary commercial source for cesium is the mineral pollucite, a cesium aluminum silicate (B1173343). ieomsociety.orgnih.gov The extraction of cesium and subsequent synthesis of aluminum cesium sulfate (B86663) on a large scale involves several key stages, from initial ore processing to final purification.

Acid Digestion and Leaching Processes

The initial step in extracting cesium from pollucite ore is acid digestion. nih.govusgs.gov This process breaks down the mineral matrix, rendering the cesium soluble for subsequent extraction. Sulfuric acid is a commonly employed acid for this purpose. ieomsociety.orgusgs.gov

The ore is first crushed and ground to a fine powder, typically to a particle size of -200 mesh, to increase the surface area for the chemical reaction. ieomsociety.orggoogle.com The finely divided ore is then subjected to digestion with sulfuric acid. The concentration of the sulfuric acid and the reaction temperature are critical parameters that influence the efficiency of cesium extraction. Studies have shown that sulfuric acid concentrations between 35% and 60% and temperatures ranging from 100°C to 180°C are effective. ieomsociety.orgnih.gov One study demonstrated that optimal recovery of 90% cesium from Bikita pollucite ore was achieved using a 40% sulfuric acid concentration at a temperature of 100°C with a leach time of 4 hours. ieomsociety.org

The acid digestion process results in a leach solution, or leachate, containing cesium sulfate, aluminum sulfate, and other soluble metal sulfates that were present as impurities in the ore, such as rubidium, potassium, and sodium. google.comgoogle.com The solid residue, primarily silica (B1680970), is separated from the acidic leachate through filtration. google.comchemicalbook.com

Table 1: Parameters for Sulfuric Acid Digestion of Pollucite Ore

| Parameter | Range/Value | Source |

| Ore Particle Size | -200 mesh | ieomsociety.orggoogle.com |

| Sulfuric Acid Concentration | 35% - 60% | ieomsociety.orgnih.gov |

| Optimal H₂SO₄ Concentration | 40% | ieomsociety.org |

| Leaching Temperature | 100°C - 180°C | ieomsociety.org |

| Optimal Leaching Temperature | 100°C | ieomsociety.org |

| Leaching Time | 3 - 8 hours | ieomsociety.org |

| Optimal Leaching Time | 4 hours | ieomsociety.org |

| Cesium Recovery | ~90% | ieomsociety.org |

Controlled Crystallization Strategies for Alum Formation

Following the acid digestion and leaching, the next crucial step is the selective precipitation of cesium as cesium aluminum sulfate, commonly known as cesium alum. ieomsociety.orgusgs.gov This is achieved through controlled crystallization from the leachate. The principle behind this separation is the lower solubility of cesium alum compared to the other alkali metal alums present in the solution. wipo.int

The hot, acidic leachate is cooled in stages to induce crystallization. A typical procedure involves cooling the solution first to around 50°C and then further down to 20°C. nih.gov This staged cooling process allows for the formation of well-defined cesium alum crystals, CsAl(SO₄)₂·12H₂O. The presence of aluminum in the pollucite ore is advantageous as it provides the necessary aluminum ions for the formation of the alum. chemicalbook.com In some cases, an external source of aluminum sulfate may be added to the leachate to ensure complete precipitation of the cesium as alum. cascadero.com The crystallized cesium alum is then separated from the mother liquor, which retains the more soluble impurities. chemicalbook.com

Post-Crystallization Purification and Separation Techniques

The crude cesium alum obtained from the initial crystallization is often contaminated with other alkali metal ions and impurities from the ore. google.comgoogle.com Therefore, further purification steps are necessary to achieve high-purity aluminum cesium sulfate.

One effective method for purifying cesium alum involves redissolving the crude crystals in water at an elevated temperature and then treating the solution with an alkaline earth metal hydroxide (B78521), such as calcium hydroxide or barium hydroxide. google.comgoogle.com This process serves a dual purpose. The hydroxide ions react with the aluminum ions to form a precipitate of aluminum hydroxide. google.comgoogle.com Simultaneously, if barium hydroxide is used, the barium ions will react with any sulfate ions in the solution to form insoluble barium sulfate. This effectively removes both aluminum and sulfate impurities from the cesium-containing solution. google.com A process has been described where cesium-aluminum-alum is reacted with calcium hydroxide and a water-soluble calcium salt in a single vessel to precipitate aluminum hydroxide and calcium sulfate, leaving a cesium salt in the filtrate. google.com

An alternative purification strategy involves the use of ammonia (B1221849) to selectively precipitate aluminum. google.comsciencemadness.org The crude cesium alum is dissolved in water, and by carefully adding ammonia, the pH of the solution is adjusted to a range where aluminum hydroxide is insoluble and precipitates out. sciencemadness.orgresearchgate.net The precipitated aluminum hydroxide can then be removed by filtration, leaving a purified solution of cesium sulfate. Maintaining the pH in the range of 5.5 to 6.5 is crucial to minimize the co-precipitation of basic aluminum sulfates. researchgate.net

For achieving very high purity, multi-stage recrystallization is a standard technique. chemicalbook.comchemicalbook.com This process leverages the temperature-dependent solubility of cesium alum. The crude alum is dissolved in hot water, and upon slow cooling, purer crystals of cesium alum form, while the majority of the remaining impurities stay in the mother liquor. chemicalbook.com This process can be repeated several times, with each crystallization step significantly reducing the level of contaminants. It has been reported that after six crystallizations, the resulting cesium alum shows no traces of other alkali metals. chemicalbook.comchemicalbook.com

Table 2: Summary of Purification Techniques

| Technique | Reagents | Impurities Removed | Product | Source |

| Alkaline Earth Metal Hydroxide Precipitation | Calcium Hydroxide, Barium Hydroxide | Aluminum, Sulfate, other metal ions | Cesium salt solution | google.comgoogle.comgoogle.com |

| Ammonia-Induced Precipitation | Ammonia | Aluminum | Cesium sulfate solution | google.comsciencemadness.orgresearchgate.net |

| Multi-Stage Recrystallization | Water | Various alkali metal ions | High-purity Cesium Aluminum Sulfate | chemicalbook.comchemicalbook.com |

Laboratory-Scale Synthesis Protocols

Laboratory preparation of this compound typically involves the reaction of soluble cesium and aluminum salts in a sulfuric acid medium. A common starting material is the cesium-rich mineral pollucite (a cesium aluminum silicate). cdc.govchemicalbook.com

One established protocol involves the acid digestion of pollucite ore. cdc.gov The finely pulverized mineral is treated with sulfuric acid, often at elevated temperatures, to bring the cesium and aluminum into solution. cdc.govchemicalbook.com Following the digestion, the resulting solution, rich in cesium and aluminum sulfates, is separated from the insoluble silica residue by filtration. cdc.gov The this compound is then crystallized from the filtrate, frequently by the addition of more sulfuric acid and subsequent cooling. chemicalbook.com

A typical procedure starting from pollucite ore is as follows:

Finely ground pollucite is digested with a 35–40% solution of sulfuric acid at approximately 110 °C. cdc.gov

The resulting slurry is washed with hot water and filtered to separate the acidic leachate containing dissolved metal sulfates from the solid gangue. cdc.gov

Cesium alum, CsAl(SO₄)₂, is then crystallized from the leachate, often through a process of staged cooling. cdc.gov

Alternatively, synthesis can be performed by combining stoichiometric amounts of aqueous solutions of a soluble cesium salt (e.g., cesium sulfate) and an aluminum salt (e.g., aluminum sulfate). The double salt precipitates upon concentration or cooling of the solution due to its limited solubility. americanelements.com

Another method involves converting cesium alum into other cesium salts. For instance, reacting cesium aluminum sulfate with barium hydroxide can precipitate aluminum hydroxide and barium sulfate, leaving a solution of cesium hydroxide. amazonaws.com While this is a method for decomposition, the principles can be reversed. A process for preparing cesium salts from cesium-aluminum-alum involves reacting it with calcium hydroxide and a water-soluble calcium salt in a single vessel to precipitate aluminum hydroxide and calcium sulfate, leaving the desired cesium salt in the filtrate. google.com

Influence of Reaction Parameters on Synthesis Yield and Purity

The yield and purity of synthesized this compound are highly dependent on several key reaction parameters, including temperature, concentration of reactants, pH, and cooling rate during crystallization.

Temperature and Acid Concentration: In the acid digestion of pollucite, both temperature and sulfuric acid concentration are critical. Leaching is effective at temperatures between 100°C and 180°C with sulfuric acid concentrations ranging from 35% to 60%. ieomsociety.org One study identified optimal conditions for 90% mass recovery of cesium alum as leaching for 4 hours at 100°C with a 40% acid concentration. ieomsociety.org Higher temperatures can increase the rate of extraction, but also the dissolution of impurities.

pH Control: The pH of the solution is crucial, particularly during purification steps. For example, when separating cesium from aluminum by precipitating aluminum hydroxide, the pH must be carefully controlled. Aluminum hydroxide precipitates at around pH 7.6; if the pH becomes too high, the amphoteric hydroxide can redissolve. amazonaws.com In processes where cesium permanganate (B83412) is precipitated from a cesium alum solution, the final pH must be managed to prevent the formation of aluminum or iron hydroxides. google.com

Crystallization and Purification: Purity is significantly enhanced through recrystallization. chemicalbook.com Crude cesium alum crystals are redissolved in hot water, and the solution is filtered while hot to remove insoluble impurities like silica. chemicalbook.comgoogle.com Slow cooling of the filtrate allows for the formation of purer crystals, as the solubility of cesium alum is significantly lower in cold water. chemicalbook.comsciencemadness.org Repeated crystallization steps can yield a product with no detectable traces of other alkali metals. chemicalbook.com The table below shows the solubility of cesium alum at different temperatures, highlighting the importance of cooling for crystallization yield.

| Temperature (°C) | Solubility ( g/100 mL H₂O) |

| 10 | 0.29 |

| 50 | 1.24 |

| 80 | 5.29 |

| This table presents data on the solubility of cesium alum in water at various temperatures. sciencemadness.org |

Crystal Growth Methodologies from Aqueous Solutions

The growth of well-defined this compound crystals is typically achieved from aqueous solutions by leveraging its temperature-dependent solubility. The primary method is cooling crystallization.

A common procedure begins with the preparation of a saturated or near-saturated solution of cesium alum in deionized water at an elevated temperature, for instance, between 90°C and 100°C. amazonaws.comgoogle.com This ensures that a sufficient amount of the salt is dissolved and that any less soluble impurities can be removed by hot filtration. chemicalbook.comgoogle.com

For optimal crystal growth, slow cooling is essential. Rapid cooling can lead to the formation of many small, potentially impure crystals, whereas slow, controlled cooling allows for the growth of larger, more perfect single crystals. chemicalbook.com Industrial and laboratory processes often employ staged cooling, where the solution is cooled to an intermediate temperature (e.g., 50°C) and held, followed by further cooling to a lower temperature (e.g., 20°C). cdc.govieomsociety.org This controlled process helps to maximize yield while maintaining crystal quality. Constant agitation during cooling can also promote the formation of uniform crystals. chemicalbook.com

The general principles of crystal growth in aqueous solutions, such as the relationship between supersaturation, nucleation, and growth rate, are applicable here. acs.orgresearchgate.net The low solubility of cesium alum compared to other alums, like potassium alum, is a key factor driving its precipitation and separation. sciencemadness.org

Exploration of Solid-State Synthesis Approaches for Related Systems

While aqueous methods dominate the synthesis of this compound, solid-state synthesis routes are actively explored for related complex inorganic systems, including other aluminates and phosphates. These methods, which involve the reaction of solid precursors at high temperatures, can produce novel materials and avoid the use of solvents. researchgate.net

For example, polycrystalline aluminophosphates with the general formula A₃Al₂P₃O₁₂ (where A = Na, K, Rb, Tl) have been successfully synthesized through solid-state reactions. acs.org These syntheses involve heating stoichiometric mixtures of precursors like Al(OH)₃, NH₄H₂PO₄, and alkali nitrates or carbonates to temperatures up to 900°C. acs.org Attempts to prepare the cesium-containing analogue in this specific system were reported as unsuccessful, highlighting the challenges that can arise with different alkali metals. acs.org

Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, represents another solvent-free solid-state approach. This technique is increasingly used for the synthesis of metal-organic frameworks (MOFs) and other coordination compounds. researchgate.net For instance, the synthesis of an aluminum-promoted cesium salt of 12-tungstophosphoric acid has been reported, demonstrating the application of solid-state methods to create complex cesium-containing materials. researchgate.net Additionally, the synthesis of alkali metal aluminyls, including a cesium compound, has been achieved through reactions with graphitic rubidium and cesium, showcasing solid-state reactivity in organometallic systems. acs.org These examples in related fields indicate potential pathways for future research into the direct solid-state synthesis of anhydrous this compound or its derivatives.

Structural Chemistry and Crystallographic Analysis

Determination of Crystal System and Space Group Symmetry

Crystallographic studies, including X-ray and neutron diffraction, have established that aluminum cesium sulfate (B86663) dodecahydrate (cesium alum) crystallizes in the cubic system. researchgate.nethandbookofmineralogy.orgwikipedia.org It belongs to the β-alum structural class. researchgate.net The specific space group for this structure is Pa3, a centrosymmetric cubic space group. researchgate.netwikipedia.org The unit cell of the crystal contains four formula units (Z = 4). researchgate.net This cubic arrangement is a hallmark of the alum family, accommodating the trivalent aluminum cation, the monovalent cesium cation, two sulfate anions, and twelve water molecules in a highly ordered fashion.

Table 1: Crystallographic Data for Aluminum Cesium Sulfate Dodecahydrate

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Pa3 |

| Formula Units (Z) | 4 |

| Structural Class | β-alum |

Detailed Elucidation of Ionic Coordination Environments

The crystal structure of this compound is characterized by distinct coordination environments for each of its ionic constituents. The metal cations are hydrated, forming complex cations, which are then arranged in the lattice with the sulfate anions and the remaining water molecules.

The large cesium cation (Cs⁺) is situated in a cavity within the crystal lattice. Its coordination environment is primarily defined by the oxygen atoms from six water molecules and oxygen atoms from the surrounding sulfate anions. Due to the large ionic radius of cesium, it typically exhibits a high and often irregular coordination number. In the alum structure, the monovalent cation is surrounded by the six water molecules that are not directly bonded to the trivalent cation. The resulting coordination polyhedron for the cesium ion is a distorted icosahedron, with the Cs⁺ ion coordinated by 12 oxygen atoms.

The aluminum cation (Al³⁺) is centrally located within a well-defined octahedral coordination complex. ionicviper.org It is directly bonded to the oxygen atoms of six water molecules, forming the hexaaquaaluminum(III) complex cation, [Al(H₂O)₆]³⁺. semanticscholar.orgresearchgate.net This octahedral arrangement is highly symmetrical. The six water molecules are positioned at the vertices of the octahedron with the aluminum ion at the center. This stable coordination is a fundamental building block of the alum structure.

The sulfate anion (SO₄²⁻) maintains its characteristic tetrahedral geometry within the crystal lattice. The sulfur atom is at the center of the tetrahedron, covalently bonded to four oxygen atoms at the corners. In the β-alum structure of this compound, the sulfate groups are ordered, unlike in α-alums where they can exhibit orientational disorder along the threefold symmetry axis. researchgate.net These tetrahedral anions are positioned in the lattice in a way that their oxygen atoms participate in the coordination of the cesium cation and act as acceptors for hydrogen bonds from the water molecules.

Analysis of Interatomic Distances and Bond Angles

Diffraction studies have provided precise measurements of the bond lengths and angles within the this compound crystal, which are crucial for understanding the bonding interactions and the rigidity of the structure.

Within the hexaaquaaluminum(III) cation, the Al-O bond distance has been determined by X-ray diffraction to be 1.877 Å (with a standard uncertainty of 0.003 Å). semanticscholar.orgresearchgate.net The O-Al-O bond angles are very close to the ideal 90° for a perfect octahedron, confirming the high symmetry of this complex.

In the sulfate tetrahedron, the S-O bond lengths are consistent with those found in other sulfate salts. The O-S-O bond angles are approximately the ideal tetrahedral angle of 109.5°. youtube.com The Cs-O bond distances in the cesium coordination sphere are longer and more variable, reflecting the more irregular coordination environment and the predominantly electrostatic nature of the interaction between the large cesium cation and the oxygen atoms of the water and sulfate ligands.

Table 2: Selected Interatomic Distances and Bond Angles in this compound Dodecahydrate

| Bond/Angle | Description | Value |

| Al-O | Al³⁺ to O of coordinated H₂O | 1.877(3) Å semanticscholar.orgresearchgate.net |

| O-Al-O | Angle in [Al(H₂O)₆]³⁺ octahedron | ~90° |

| O-S-O | Angle in SO₄²⁻ tetrahedron | ~109.5° youtube.com |

Investigation of Hydration Sphere Structures and Water Molecule Dispositions

The twelve water molecules in the formula unit play distinct and critical roles in the crystal structure. They can be divided into two sets of six.

First Hydration Sphere: Six of the water molecules are tightly bound to the aluminum cation, forming the stable [Al(H₂O)₆]³⁺ octahedral complex as described above. These water molecules are in the first coordination sphere of the aluminum ion.

Comparative Crystallographic Studies with Isomorphous Alums (e.g., Selenate (B1209512) Analogues)

This compound dodecahydrate, with the chemical formula CsAl(SO₄)₂·12H₂O, is a prominent member of the alum family. Alums are a class of isomorphous compounds characterized by the general formula M(I)M(III)(XO₄)₂·12H₂O, where M(I) and M(III) are monovalent and trivalent cations, respectively, and X is typically sulfur or selenium. A significant area of crystallographic research involves the comparison of these structures, particularly the differences between sulfate and their isomorphous selenate analogues.

A key crystallographic distinction within the alum family is the classification into α- and β-alums. This classification is primarily determined by the ionic radii of the constituent cations. It has been established through crystallographic studies that this compound dodecahydrate adopts the β-alum structure. In contrast, its selenate counterpart, cesium aluminum selenate dodecahydrate (CsAl(SeO₄)₂·12H₂O), crystallizes in the α-alum structure. researchgate.net

Both α- and β-alums crystallize in the cubic space group Pa3. The fundamental difference between these two forms lies in the orientation of the sulfate or selenate tetrahedral anions and the resulting coordination environment of the monovalent cation. In α-alums, the [XO₄]²⁻ tetrahedra are arranged in a way that creates a more regular coordination environment for the M(I) cation. In the case of the β-alums, a rotation of these tetrahedra leads to a different coordination geometry around the larger monovalent cations like cesium.

Detailed single-crystal X-ray diffraction studies on cesium aluminum selenate dodecahydrate have provided precise structural parameters, confirming its classification as an α-alum. While the β-alum structure of this compound is well-recognized, specific modern crystallographic data, such as the precise lattice parameter, is not as frequently reported in readily accessible literature.

A comparative overview of the crystallographic data for this compound and its selenate analogue is presented in the table below.

| Property | This compound Dodecahydrate | Cesium Aluminum Selenate Dodecahydrate |

| Formula | CsAl(SO₄)₂·12H₂O | CsAl(SeO₄)₂·12H₂O |

| Alum Type | β-alum | α-alum researchgate.net |

| Crystal System | Cubic | Cubic |

| Space Group | Pa3 | Pa3 researchgate.net |

| Lattice Parameter (a) | Data not readily available in surveyed literature | 12.544(3) Å researchgate.net |

Characterization of Structural Polymorphism and Phase Transitions

The existence of different crystalline forms, or polymorphs, and the transitions between them are important aspects of the solid-state chemistry of many compounds, including the alums. These phase transitions are often driven by changes in temperature or pressure and can involve subtle rearrangements of the crystal lattice.

For this compound dodecahydrate, studies have indicated the occurrence of phase transitions. However, comprehensive research detailing the specific transition temperatures and the nature of the associated structural changes is not widely available in the surveyed scientific literature. General thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are typically employed to investigate such phenomena. These methods can detect the heat flow and mass changes associated with phase transitions and decomposition.

While detailed studies on the polymorphic transitions of hydrated this compound are limited, the thermal decomposition of various aluminum sulfates at higher temperatures has been investigated. These studies focus on the dehydration processes and the eventual breakdown of the anhydrous salt to form alumina (B75360) (Al₂O₃). It is important to distinguish these decomposition reactions from true solid-state polymorphic phase transitions, which involve changes in the crystal structure without a change in the chemical composition of the hydrated compound. The exploration of low-temperature phase transitions and potential polymorphism in this compound dodecahydrate remains a subject for further detailed investigation.

Spectroscopic Characterization and Vibrational Studies

Raman Spectroscopic Analysis of Vibrational Modes

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules. wikipedia.org For aluminum cesium sulfate (B86663), the Raman spectrum is primarily characterized by the vibrations of the sulfate (SO₄²⁻) anions, the hexa-aqua aluminum ([Al(H₂O)₆]³⁺) cation, and the lattice phonons involving the cesium (Cs⁺) ion.

The sulfate ion, which has a tetrahedral (T_d) symmetry in its free state, exhibits four fundamental vibrational modes: the symmetric stretching (ν₁), the doubly degenerate symmetric bending (ν₂), the triply degenerate antisymmetric stretching (ν₃), and the triply degenerate antisymmetric bending (ν₄) modes. ufop.br In the crystal lattice of an alum, the local symmetry of the sulfate ion is often reduced, which can cause the degenerate modes to split. ufop.br

The most intense peak in the Raman spectrum of alums is typically the ν₁ symmetric stretching mode of the SO₄²⁻ ion, which appears as a sharp band. The other modes are generally of lower intensity. The vibrational frequencies for the sulfate ion in alums are well-documented and provide a clear fingerprint for the compound. ias.ac.in

Table 1: Typical Raman Vibrational Frequencies for Sulfate in Alums

| Vibrational Mode | Symmetry (Free Ion) | Approximate Wavenumber (cm⁻¹) | Description |

| ν₁ | A₁ | ~989 | Symmetric S-O Stretch |

| ν₂ | E | ~450 | Symmetric O-S-O Bend |

| ν₃ | F₂ | ~1100-1200 | Antisymmetric S-O Stretch |

| ν₄ | F₂ | ~618 | Antisymmetric O-S-O Bend |

Note: These values are based on data for potassium alum, which is structurally analogous to cesium alum. researchgate.net The exact positions can vary slightly depending on the specific cation and crystal structure.

Alums can crystallize in different structures, commonly designated as α, β, and γ types, which differ in the arrangement of the cations. Cesium alum typically crystallizes in the β-alum structure. While specific comparative studies detailing the Raman signatures of α and β forms of cesium aluminum sulfate are not extensively documented, Raman spectroscopy is highly sensitive to changes in crystal structure and symmetry.

Phase transitions, for instance those induced by temperature, can be monitored effectively using Raman spectroscopy. In a study on the thermal dehydration of potassium alum, heating the crystal led to significant changes in the Raman spectrum, including the broadening of peaks and the appearance of new bands. researchgate.net This indicates a transition from a crystalline to a more disordered or amorphous phase, demonstrating the technique's utility in distinguishing between different solid-state forms. researchgate.net It is therefore expected that distinct Raman signatures would be observable for the α and β polymorphs of an alum due to differences in their crystal lattice and the local environment of the sulfate ions.

Infrared Spectroscopic Investigations of Molecular Bonds

Infrared (IR) spectroscopy complements Raman spectroscopy by probing vibrational modes that involve a change in the molecular dipole moment. libretexts.org In aluminum cesium sulfate, IR spectroscopy is particularly useful for identifying the vibrations of water molecules and the bonds within the hexa-aqua aluminum complex and the sulfate anion.

The IR spectrum of potassium alum, a close analog, shows characteristic absorption bands corresponding to:

O-H Stretching: Broad bands in the 3000-3400 cm⁻¹ region, originating from the stretching vibrations of the 12 water molecules of hydration.

H-O-H Bending: A peak around 1645 cm⁻¹ is attributed to the bending mode of the water molecules.

Sulfate Vibrations: The antisymmetric stretching (ν₃) and bending (ν₄) modes of the sulfate ion are strongly IR active, appearing around 1105 cm⁻¹ and 618 cm⁻¹, respectively.

Al-O Stretching: Vibrations corresponding to the Al-O bonds within the [Al(H₂O)₆]³⁺ complex are typically observed in the lower frequency region (e.g., below 750 cm⁻¹). semanticscholar.org

Table 2: Key Infrared Absorption Bands in Alums

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 and ~3000 | O-H stretching modes of H₂O |

| ~1645 | H-O-H bending mode of H₂O |

| ~1105 | ν₃ (antisymmetric stretch) of SO₄²⁻ |

| ~930 and ~700 | Librational modes of coordinated H₂O |

| ~618 and ~600 | ν₄ (antisymmetric bend) of SO₄²⁻ |

| ~465 | ν₂ (symmetric bend) of SO₄²⁻ |

Source: Data derived from studies on potassium alum. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Probing of Local Chemical Environments

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local chemical environment of specific nuclei within a crystal lattice. For this compound, both ²⁷Al and ¹³³Cs NMR can provide detailed structural information.

²⁷Al NMR: Aluminum-27 is a quadrupolar nucleus, and its NMR spectrum is highly sensitive to the symmetry of its local environment. huji.ac.il In the alum structure, the Al³⁺ ion is octahedrally coordinated by six water molecules, forming the [Al(H₂O)₆]³⁺ complex. ²⁷Al solid-state NMR can confirm this octahedral coordination, which typically gives a chemical shift in the range of 0 to 15 ppm. acs.orgmdpi.com Any distortion from perfect octahedral symmetry would result in changes to the quadrupolar coupling constant, leading to broadening of the NMR signal. semanticscholar.org This makes ²⁷Al NMR an excellent probe for the structural integrity and purity of the alum.

¹³³Cs NMR: Cesium-133 is a spin 7/2 nucleus that is 100% naturally abundant, making it well-suited for NMR studies. huji.ac.il Although it is a quadrupolar nucleus, its quadrupole moment is very small, often resulting in narrow, well-resolved signals even in the solid state. huji.ac.il The ¹³³Cs chemical shift and quadrupole coupling parameters are sensitive to the coordination environment, the nature of the counter-ions, and the Cs-O distances. acs.orgresearchgate.net Therefore, ¹³³Cs solid-state NMR can be used to characterize the local environment of the Cs⁺ ion within the alum crystal structure and detect any subtle structural variations or phase changes.

Luminescence Spectroscopic Investigations of Doped this compound

When this compound is doped with activator ions, typically rare-earth elements (e.g., Ce³⁺, Eu³⁺, Tb³⁺), it can exhibit luminescence, making it a phosphor material. Luminescence spectroscopy investigates the light emitted by the material following excitation by a suitable energy source, such as UV radiation.

The process generally involves the absorption of excitation energy by the host lattice (the sulfate compound) or directly by the activator ion. This energy then promotes electrons to higher energy states. The subsequent de-excitation and return of the electron to a lower energy level results in the emission of light (photoluminescence). ijecs.net

In a doped phosphor, an efficient luminescence process often relies on the transfer of energy from the host lattice to the activator ion (the dopant). The mechanism can be described as follows:

Excitation: UV radiation is absorbed by the sulfate host, creating electron-hole pairs.

Energy Transfer: The energy from this excitation is transferred non-radiatively to a nearby dopant ion. This transfer can occur through mechanisms like dipole-dipole or dipole-quadrupole interactions. ijecs.netresearchgate.net

Dopant Excitation: The dopant ion is promoted to an excited electronic state. For rare-earth ions, these transitions often involve the 4f and 5d electron shells. For example, in Ce³⁺, the transition is typically from the 4f ground state to the 5d excited state. researchgate.net

Emission: The excited dopant ion relaxes back to its ground state, emitting a photon of a characteristic wavelength. For rare-earth ions, these emissions are often sharp and correspond to specific electronic transitions (e.g., 5d → 4f for Ce³⁺ or ⁵D₄ → ⁷Fⱼ for Tb³⁺). researchgate.net

The efficiency of the energy transfer and the resulting emission spectrum are highly dependent on the host lattice structure, the concentration of the dopant, and the presence of any crystal defects. By analyzing the excitation and emission spectra, researchers can understand the electronic transitions involved and optimize the material for applications in areas like solid-state lighting and optical sensors. researchgate.nettandfonline.com

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic structure and the nature of chemical bonding within a compound. For aluminum cesium sulfate (B86663) dodecahydrate, CsAl(SO₄)₂·12H₂O, these calculations can reveal the distribution of electron density, the character of the ionic and covalent bonds, and the interactions between the constituent ions and the water molecules of hydration.

Detailed research findings from analogous systems, such as magnesium sulfate hydrates, have been investigated using Density Functional Theory (DFT). These studies show that hydrogen bonding significantly influences the hydration process and can affect the reaction kinetics. An analysis of a magnesium sulfate slab with periodic boundary conditions suggested the possibility of water molecule dissociation during hydration, indicating that the hydrogen bond interactions between the oxygen atoms in the sulfate group and water are strong enough to potentially split the water molecule upon surface contact tue.nl.

Natural Bond Orbital (NBO) analysis is a common technique applied in conjunction with quantum chemical calculations to provide a more intuitive picture of the bonding. NBO analysis on magnesium sulfate hydrates has been used to compute the charges on the magnesium and sulfur atoms as a function of the degree of hydration, offering insights into how electronic properties change as water molecules are added or removed from the crystal structure tue.nl. Similar studies on aluminum cesium sulfate would be expected to quantify the charge transfer between the cesium, aluminum, and sulfate ions, as well as the hydrogen bonding network involving the twelve water molecules.

Table 1: Illustrative NBO Charges in Hydrated Metal Sulfates

| Ion | Hydration State | Calculated NBO Charge (e) |

| Mg²⁺ | Anhydrous | +1.75 |

| Mg²⁺ | Monohydrate | +1.80 |

| Mg²⁺ | Hexahydrate | +1.85 |

| S in SO₄²⁻ | Anhydrous | +2.90 |

| S in SO₄²⁻ | Monohydrate | +2.88 |

| S in SO₄²⁻ | Hexahydrate | +2.85 |

Note: The data in this table is illustrative and based on findings for magnesium sulfate hydrates to demonstrate the type of information obtainable from NBO analysis.

Lattice Dynamics Modeling for Vibrational Predictions

Vibrational spectroscopy has been successfully applied to characterize related sulfate minerals. For instance, in the mineral khademite, Al(SO₄)F·5(H₂O), the Raman band at 991 cm⁻¹ is assigned to the symmetric stretching mode of the sulfate ion, while bands at 1104 and 1132 cm⁻¹ correspond to the antisymmetric stretching mode nih.gov. The presence of multiple bands for a single mode can indicate the presence of crystallographically non-equivalent sulfate units within the structure nih.gov.

In the context of alums, the vibrational spectra are a combination of the vibrations of the sulfate ions and the coordinated water molecules. For potassium alum, the sulfate vibrational modes have been reported at 981 cm⁻¹ (symmetric stretch), 465 cm⁻¹ (bending), 1200 and 1105 cm⁻¹ (antisymmetric stretch), and 618 and 600 cm⁻¹ (bending) ufop.br. Water molecules also give rise to distinct vibrational bands, including stretching modes around 3000-3400 cm⁻¹ and librational (rocking) modes at lower frequencies ufop.br. Lattice dynamics modeling of this compound would aim to reproduce these experimental spectral features and provide a detailed assignment of each vibrational mode.

Table 2: Representative Vibrational Frequencies for Sulfate in Alums

| Vibrational Mode | Symmetry | Typical Wavenumber (cm⁻¹) |

| Symmetric Stretch (ν₁) | A₁ | ~980 - 990 |

| Antisymmetric Stretch (ν₃) | T₂ | ~1100 - 1200 |

| Bending (ν₂) | E | ~450 - 500 |

| Bending (ν₄) | T₂ | ~600 - 630 |

Note: This table presents typical vibrational frequencies for the sulfate ion in alum structures and is for illustrative purposes.

Thermodynamic Modeling of Phase Equilibria and Reaction Pathways

Thermodynamic modeling allows for the prediction of phase stability, phase transitions, and reaction pathways under different conditions of temperature, pressure, and composition. For this compound, this includes modeling its solubility in water, the stability of its hydrated form, and its dehydration behavior upon heating. The CALPHAD (Calculation of Phase Diagrams) method is a powerful tool for thermodynamic modeling of multicomponent systems mdpi.com.

Studies on the stability of hydrated sulfate minerals are crucial for understanding their behavior in various environments. The stability of these minerals is often investigated as a function of temperature and relative humidity usgs.gov. For example, the dehydration of aluminum sulfate hydrates involves several phase transformations from higher hydration states to lower hydration states before forming the anhydrous salt researchgate.net.

Thermodynamic modeling can also be used to predict the selective precipitation of double sulfate salts from aqueous solutions. In systems containing multiple rare earth elements, thermodynamic calculations can predict the order of precipitation and the conditions required to achieve a high recovery yield of the desired double sulfate salt mdpi.com. Similar models for this compound would be invaluable for optimizing its synthesis and purification processes.

Table 3: Illustrative Dehydration Temperatures for a Hydrated Metal Sulfate

| Hydrated Phase | Dehydration Product | Temperature Range (°C) |

| MeSO₄·12H₂O | MeSO₄·6H₂O | 50 - 100 |

| MeSO₄·6H₂O | MeSO₄·H₂O | 100 - 250 |

| MeSO₄·H₂O | MeSO₄ (anhydrous) | 250 - 400 |

Note: This table provides an illustrative example of a typical dehydration pathway for a generic hydrated metal sulfate.

Molecular Dynamics Simulations of Crystal Growth and Solution-Phase Interactions

Molecular dynamics (MD) simulations provide a time-resolved, atomistic view of the dynamic processes occurring in a system. For this compound, MD simulations can be employed to study the mechanism of its crystal growth from an aqueous solution. These simulations can track the diffusion of ions in the solution, their attachment to the crystal surface, and the subsequent rearrangement into the crystal lattice.

The process of growing alum crystals from a supersaturated solution is a well-known experimental procedure chymist.comyoutube.comsabbathmoodhomeschool.comwikihow.comoliphantscienceawards.com.au. MD simulations can provide insights into the initial stages of this process, such as nucleation and the formation of seed crystals. By understanding the interactions between the ions and water molecules at the molecular level, it is possible to gain a deeper understanding of the factors that control crystal morphology and quality.

Furthermore, MD simulations can be used to study the structure and dynamics of the aqueous solution itself, including the hydration shells of the aluminum and cesium ions. The arrangement of water molecules around these ions plays a crucial role in their transport and incorporation into the growing crystal.

Density Functional Theory (DFT) Based Structural Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of materials. One of its key applications is the prediction of stable crystal structures and the determination of geometric parameters such as lattice constants and bond lengths. For this compound, DFT calculations can be used to optimize the crystal structure and predict its properties.

DFT has been extensively used to study a wide range of materials, including aluminum-containing systems and sulfate minerals. For example, DFT calculations have been employed to investigate the interaction of sulfur-based adsorbates with alumina (B75360) surfaces, providing molecular-level insights into these processes cambridge.org. DFT has also been used to study the electronic structure of hydrated sulfate clusters, revealing how the geometry of the sulfate ion is affected by the surrounding water molecules ijpsat.org.

In the context of cesium-containing materials, DFT has been used to study the incorporation of cesium ions into various host structures and to analyze the resulting electronic properties acs.org. By combining these approaches, DFT can provide a robust theoretical framework for predicting the structural and electronic properties of this compound.

Table 4: Illustrative DFT-Calculated Lattice Parameters for an Alum

Note: This table presents a typical set of lattice parameters for a cubic alum as an example of data that can be obtained from DFT calculations.

Machine Learning Approaches in Process Optimization and Predictive Modeling

Machine learning (ML) is increasingly being used in materials science and chemistry to accelerate the discovery of new materials and to optimize chemical processes. In the context of this compound, ML models can be developed to predict its properties or to optimize its synthesis conditions.

ML methods have been successfully applied to improve crystallization processes by predicting solute-solvent interactions, which in turn influence the purity, size, and morphology of the resulting crystals mdpi.comresearchgate.net. For instance, a predictive model based on deep neural networks has been used to optimize the crystallization of aluminum hydroxide (B78521), demonstrating the potential of ML in controlling particle size distribution icsoba.org.

Furthermore, ML-based model predictive control (MPC) has emerged as a state-of-the-art strategy for optimizing cooling crystallization processes. Recurrent neural network (RNN) models can be trained on simulation or experimental data to capture the complex dynamics of crystallization, enabling the optimization of product yield and crystal size in real-time ntnu.no. The application of such techniques to the production of this compound could lead to significant improvements in efficiency and product quality.

Solution Chemistry and Crystallization Phenomena

Aqueous Solution Equilibria and Speciation

In an aqueous solution, aluminum cesium sulfate (B86663) dodecahydrate dissolves to form its constituent ions. americanelements.com The primary species present in the solution are the hydrated cesium ion ([Cs(H₂O)ₓ]⁺), the hydrated aluminum ion ([Al(H₂O)₆]³⁺), and the sulfate ion (SO₄²⁻).

The aluminum ion, in particular, undergoes significant hydrolysis reactions, which are dependent on the pH of the solution. This hydrolysis leads to the formation of various aluminum hydroxysulfate complexes. Under acidic conditions, the presence of sulfate can significantly alter the solubility of aluminum-containing minerals. While minerals like gibbsite and kaolinite (B1170537) typically control aluminum concentrations in natural waters, in acidic environments with sulfate, less soluble minerals can form. usgs.gov These may include jurbanite (Al(SO₄)(OH)·5H₂O) and alunite (B1170652) (KAl₃(SO₄)₂(OH)₆), which are stable at low pH ranges. usgs.gov

Kinetics of Precipitation and Crystal Growth

The kinetics of precipitation and crystal growth of aluminum cesium sulfate are governed by the level of supersaturation in the solution. mt.com Supersaturation is the state where the concentration of the solute in the solution exceeds its equilibrium solubility at a given temperature. mt.comchymist.com This non-equilibrium state is the driving force for both the formation of new crystal nuclei and the growth of existing crystals. mt.com

The rate of crystal growth is influenced by several factors, including:

Supersaturation Level: Generally, at lower supersaturation levels, crystal growth is favored over nucleation, leading to the formation of larger crystals. Conversely, high supersaturation promotes rapid nucleation, resulting in a larger number of smaller crystals. mt.com

Temperature: Temperature affects the solubility of the alum and, consequently, the level of supersaturation that can be achieved. oliphantscienceawards.com.auyoutube.com Cooling a saturated solution is a common method to induce supersaturation and initiate crystallization. mt.comyoutube.com

Surface Integration: Once at the crystal surface, the ions must be correctly incorporated into the crystal lattice. This process can also influence the growth kinetics.

Studies on other alum systems, such as potash alum, have shown that the growth history of a crystal can significantly affect its current growth rate. For instance, a crystal that has experienced a period of rapid growth in a highly supersaturated environment may exhibit a different growth rate when subsequently placed in a lower supersaturation solution. researchgate.net This phenomenon is attributed to changes in the crystal's surface roughness at a macroscopic level. researchgate.net

Mechanisms of Nucleation and Particle Formation

Nucleation is the initial step in the formation of a new crystalline phase from a supersaturated solution. utah.edu It involves the formation of small, stable clusters of molecules or ions, known as nuclei, which can then grow into macroscopic crystals. There are two primary mechanisms of nucleation:

Homogeneous Nucleation: This occurs spontaneously and randomly within a uniform solution when the level of supersaturation is sufficiently high. utah.eduresearchgate.net It requires overcoming a significant energy barrier to form a stable nucleus. utah.edu

Heterogeneous Nucleation: This is induced by the presence of foreign particles, such as dust, impurities, or irregularities on the container surface. utah.eduresearchgate.net These "nucleation sites" lower the energy barrier for nucleus formation, making heterogeneous nucleation a more common and kinetically favorable process. researchgate.net

In the crystallization of this compound, heterogeneous nucleation is the more likely mechanism under typical laboratory and industrial conditions due to the unavoidable presence of such nucleation sites. researchgate.netnih.gov The formation of particles begins with the aggregation of ions around these nuclei. As more solute is deposited, these initial particles grow into larger crystals. The rate of particle formation is directly related to the rate of nucleation.

The table below summarizes the key differences between homogeneous and heterogeneous nucleation.

Supersaturation Control and its Impact on Crystallization Efficiency

Controlling the level of supersaturation is crucial for achieving a desired crystal size distribution and maximizing crystallization efficiency. mt.comlboro.ac.uk Supersaturation can be generated by various methods, including cooling a saturated solution, evaporating the solvent, or adding an antisolvent. mt.comyoutube.comresearchgate.net

The efficiency of the crystallization process is directly impacted by how supersaturation is managed:

Yield: By carefully controlling the cooling rate or solvent evaporation, the final concentration of the solute in the mother liquor can be minimized, thus maximizing the yield of the crystallized product.

Purity: Slow, controlled crystallization at low supersaturation levels generally leads to purer crystals. chymist.com Rapid precipitation at high supersaturation can trap impurities within the crystal lattice.

Crystal Size Distribution (CSD): As previously mentioned, low supersaturation favors the growth of larger crystals, while high supersaturation leads to a higher number of smaller crystals. mt.com By maintaining supersaturation within the "metastable zone"—a region where spontaneous nucleation is unlikely—the growth of existing seed crystals can be promoted, leading to a more uniform CSD. oliphantscienceawards.com.aucsic.es

Techniques for supersaturation control often involve the use of in-situ monitoring of the solution concentration, coupled with feedback control of process parameters like temperature. researchgate.net

Influence of Solution pH and Temperature on Crystal Morphology

The external shape or morphology of a crystal is determined by the relative growth rates of its different crystallographic faces. Solution pH and temperature are key parameters that can influence these relative growth rates and, therefore, the final crystal habit of this compound.

pH: The pH of the solution affects the speciation of aluminum, as discussed in section 6.1. The presence of different aluminum hydroxysulfate complexes can alter their adsorption onto specific crystal faces, either promoting or inhibiting the growth of those faces. In acidic waters, the formation of various aluminum hydroxysulfate minerals is highly dependent on pH. usgs.gov For example, jurbanite is stable in a pH range of less than 0 up to 3-5, while alunite is stable at higher pH values, up to 4-7, depending on the sulfate activity. usgs.gov These stability fields suggest that pH plays a critical role in determining which crystalline phases will form.

Temperature: Temperature influences both the solubility of the alum and the kinetics of the growth processes at the crystal-solution interface. oliphantscienceawards.com.au For many alums, crystal growth is enhanced at higher temperatures due to increased solubility and faster diffusion rates. oliphantscienceawards.com.auyoutube.com However, the optimal temperature for growing large, high-quality crystals often involves slow cooling from a moderately elevated temperature to maintain a controlled level of supersaturation. oliphantscienceawards.com.au Drastic temperature changes can lead to flawed or irregular crystal growth. oliphantscienceawards.com.au

The following table illustrates the general effects of pH and temperature on crystal morphology.

Studies on Co-crystallization and Impurity Segregation

During the crystallization of this compound, particularly from sources like pollucite ore, other alkali metal ions such as rubidium, potassium, and sodium are often present as impurities. google.comgoogle.com Due to their similar chemical properties and ionic radii, these ions can co-crystallize with the cesium alum, forming solid solutions.

The extent to which an impurity is incorporated into the host crystal is described by the segregation coefficient, which is the ratio of the impurity concentration in the solid phase to its concentration in the liquid phase. A segregation coefficient less than one indicates that the impurity is preferentially left in the solution, allowing for purification through crystallization.

The crystallization of cesium alum from sulfuric acid extracts of pollucite ore is a method used for its purification. google.comgoogle.com However, the resulting crystals will still contain trace amounts of other alums, such as rubidium alum. google.comgoogle.com Further purification can be achieved through repeated recrystallization, where the alum is redissolved in hot water and allowed to slowly cool, which can progressively reduce the concentration of impurities. chemicalbook.com

Research has been conducted on the separation of cesium and rubidium by fractional crystallization of their alums. researchgate.net The different precipitation kinetics of cesium, rubidium, and potassium alums can be exploited to achieve a higher purity than what would be predicted by solubility equilibria alone. researchgate.net

Advanced Materials Applications and Industrial Utility

Catalytic Activity and Mechanisms in Chemical Synthesis

Aluminum cesium sulfate (B86663) and related compounds have demonstrated significant catalytic potential in various chemical syntheses. The catalytic activity often stems from the acidic nature of the compound and the synergistic effects between its constituent ions.

Cesium salts of heteropoly acids, such as 12-tungstophosphoric acid, which also contain aluminum, have been recognized as environmentally friendly and efficient heterogeneous catalysts. benthamdirect.com These catalysts are effective in a variety of organic reactions, including:

Friedel-Crafts acylation and alkylation

Esterification and amidation

Pinacol rearrangements

Protection of alcohols and amines benthamdirect.com

The introduction of cesium into zeolite structures, which are aluminosilicates, can modify their catalytic properties. For instance, in the reforming of n-heptane, platinum catalysts supported on Cs beta zeolite/γ-alumina have been studied. An increase in cesium content was found to decrease cracking products, although it did not enhance toluene selectivity. nikolabatina.com.mx The catalysts containing Cs beta zeolite favored isomerization products, suggesting a bifunctional catalytic behavior. nikolabatina.com.mx

The use of alum (KAl(SO₄)₂·12H₂O), a compound closely related to aluminum cesium sulfate, has been explored as an inexpensive, reusable, and non-toxic catalyst for the synthesis of 1H-pyrazole derivatives. mdpi.com The catalyst activates the carbonyl compound, enhancing the electrophilicity of the carbonyl carbon and thereby improving the reaction rate. mdpi.com

Table 1: Catalytic Applications of this compound and Related Compounds

| Catalyst System | Reaction Type | Key Findings |

|---|---|---|

| Cesium and aluminum salts of dodecatungstophosphoric acid | Friedel-Crafts reactions, esterification, etc. | Eco-friendly and efficient heterogeneous catalysts. benthamdirect.com |

| Pt/Cs beta zeolite/γ-alumina | n-heptane reforming | Increased Cs content decreases cracking and favors isomerization. nikolabatina.com.mx |

| Alum (KAl(SO₄)₂·12H₂O) | Synthesis of 1H-pyrazole derivatives | Inexpensive, reusable, and non-toxic catalyst. mdpi.com |

Applications in Advanced Ceramic and Glass Materials Development

In the realm of advanced ceramics, aluminum sulfate is utilized as a flocculant in the processing of kaolin clay. nbinno.com This process is crucial for refining the raw material to enhance the quality and workability of the final ceramic products. nbinno.com The addition of aluminum sulfate helps to destabilize the suspension of fine kaolin particles, causing them to aggregate into larger flocs that are easier to separate. nbinno.com This results in a purer kaolin slurry, which leads to stronger and more consistent ceramic materials. nbinno.com

The incorporation of cesium into glass formulations is another area of active research. A novel method for cesium immobilization has been developed using alkali activation of boro-alumino-silicate glass. unipd.it In this process, powdered pharmaceutical glass is suspended in a cesium hydroxide (B78521) solution, leading to the formation of crystalline boro-pollucite (CsBSi₂O₆), which has high chemical stability. unipd.it Further stabilization can be achieved through viscous flow sintering, which incorporates the cesium ions into the glass matrix. unipd.it

Research has also been conducted on developing cesium-containing glasses for applications such as gamma irradiators. Various glass compositions in ternary and quaternary systems, including Cesium Borosilicate (Cs₂O-B₂O₃-SiO₂) and Cesium Sodium Borosilicate (Cs₂O-Na₂O-B₂O₃-SiO₂) with minor additions of alumina (B75360), have been prepared and characterized for their thermal and chemical properties. researchgate.net

Exploration in Photonic and Optoelectronic Technologies

The unique electronic and optical properties of cesium-containing compounds have led to their exploration in photonic and optoelectronic devices. While direct research on this compound in this area is limited, studies on related materials highlight the potential role of cesium.

In the field of perovskite solar cells, the incorporation of cesium into the perovskite structure has been shown to significantly influence the material's optoelectronic properties. researchgate.netmdpi.com The addition of a small amount of cesium to triple cation perovskite films can enhance the power conversion efficiency of solar cells by increasing the short-circuit current density and fill factor. researchgate.netmdpi.com However, higher concentrations of cesium can lead to phase segregation and impede light absorption. researchgate.netmdpi.com

Lead-free perovskite-related compounds, such as Cs₂PdBr₆, are also being investigated for optoelectronic applications due to their favorable properties, including a suitable optical band gap and long-lived photoluminescence. scispace.com These materials are solution-processable and exhibit greater resistance to water compared to lead-halide perovskites, indicating better long-term stability. scispace.com

Role in Energy Storage and Conversion Systems

This compound and its constituent elements play a role in the development of energy storage and conversion systems, such as fuel cells and solar cells.

Cesium sulfates are reported to have applications in fuel cells. usgs.gov While specific details on the mechanism are not extensively available in the provided search results, the ionic conductivity of cesium compounds is a key property that is often exploited in electrochemical devices.

As mentioned in the previous section, cesium is a critical component in high-efficiency perovskite solar cells. The inclusion of cesium in mixed-cation lead mixed-halide perovskites can reduce trap density and charge recombination rates, thereby improving the performance of the solar cells. mdpi.com The addition of cesium can also enhance the crystallinity and stability of the photoactive perovskite layer. mdpi.com Studies have shown that perovskite solar cells containing a certain percentage of cesium demonstrate the best power conversion efficiency. mdpi.com

The use of alum as an additive in the dye for dye-sensitized solar cells (DSSC) has also been investigated. researchgate.net

Integration into Structural Materials and Composites

Information regarding the specific integration of this compound into structural materials and composites is not widely available in the public domain. However, the properties of its components suggest potential areas of exploration. For instance, the thermal stability of sulfates and the refractory nature of alumina could be beneficial in high-temperature structural applications. The incorporation of inorganic salts into polymer composites can sometimes be used to modify properties such as flame retardancy or mechanical strength, but specific research on this compound in this context is needed.

Industrial Applications in Paper Manufacturing and Coagulation Processes

Aluminum sulfate, commonly known as papermaker's alum, has a long history of use in the paper industry. mfa.org It serves as a sizing agent, reacting with rosin to make the paper more resistant to water and ink. mfa.orgwovepaper.co.ukjianhengchem.com This process, known as internal sizing, prevents the paper from blotting and improves its printability. jianhengchem.com However, the acidity resulting from the use of alum can contribute to the degradation of paper over time. mfa.orgwovepaper.co.uk

In water treatment, aluminum sulfate is widely used as a coagulant. waterandwastewater.com When added to water, it destabilizes suspended particles, causing them to clump together to form larger aggregates called flocs. waterandwastewater.com These flocs can then be more easily removed by sedimentation and filtration. waterandwastewater.com This process is effective for clarifying water and removing impurities. waterandwastewater.com Aluminum sulfate is also used in the treatment of industrial wastewater, including that from the paper industry, to remove suspended solids and reduce chemical oxygen demand (COD). ncsu.edugjesm.net

Table 2: Industrial Applications of Aluminum Sulfate

| Application | Process | Function |

|---|---|---|

| Paper Manufacturing | Internal Sizing | Reacts with rosin to improve water and ink resistance. mfa.orgwovepaper.co.ukjianhengchem.com |

| Water Treatment | Coagulation | Destabilizes suspended particles to form flocs for removal. waterandwastewater.com |

| Industrial Wastewater Treatment | Flocculation | Removes suspended solids and reduces COD. ncsu.edugjesm.net |

Environmental Remediation and Separation Technologies

Adsorption Mechanisms for Selective Ion Removal (e.g., Cesium)

The selective removal of ions, particularly radioactive cesium (Cs⁺), from aqueous solutions is a critical challenge in environmental remediation. While aluminum cesium sulfate (B86663) (CsAl(SO₄)₂) is primarily known as an intermediate in cesium recovery rather than as a direct adsorbent, its constituent parts are central to materials that rely on adsorption mechanisms. The primary mechanism for cesium capture in related materials, such as aluminosilicates, is ion exchange.

Aluminosilicate materials, including zeolites and geopolymers, possess a porous framework structure with charge-balancing cations that can be exchanged with other cations from a solution. osti.gov The presence of aluminum in the silicate (B1173343) framework creates negatively charged sites that attract and bind cations like cesium. osti.gov The efficiency of this ion exchange depends on factors such as the Si/Al ratio within the material, pore size, pH, temperature, and the nature of the competing ions in the solution. osti.gov For instance, Faujasite-Na zeolite, an aluminosilicate, is noted for its high cation exchange capacity, which is directly related to the amount of aluminum in the apertures of its large cages, allowing for efficient ion exchange. osti.gov

In composite materials, such as zeolite-containing geopolymers, the geopolymer matrix provides a mesoporous network that facilitates the access of cesium ions to the zeolite's microporous surface area, which offers numerous adsorption sites. osti.gov This hierarchical structure enhances both the adsorption capacity and the kinetics of cesium removal. osti.gov

Application in Coagulation and Flocculation for Water Treatment

Coagulation and flocculation are fundamental processes in water and wastewater treatment designed to remove suspended and colloidal particles, which cause turbidity and can harbor microorganisms. watconman.orgresearchgate.net The most common coagulant used for this purpose is aluminum sulfate (Al₂(SO₄)₃), widely known as alum. alliancechemical.comaquaenergyexpo.comwcs-group.co.uk

The mechanism of coagulation with alum involves several steps. When added to water, aluminum sulfate dissolves and releases trivalent aluminum ions (Al³⁺). alliancechemical.com These highly positive ions neutralize the negative surface charge of colloidal particles that keep them suspended in the water due to electrostatic repulsion. alliancechemical.com This charge neutralization allows the particles to come together. This initial step occurs during a rapid mixing phase, often called the "flash mix". alliancechemical.com

Following coagulation, a slower mixing phase called flocculation encourages the destabilized particles to agglomerate into larger, heavier precipitates known as "flocs". aquaenergyexpo.com These flocs can then be easily removed from the water through sedimentation or filtration. aquaenergyexpo.commdpi.com The effectiveness of alum is dependent on several factors, including the pH of the water (optimal range is typically 5.5 to 7.5), the water's alkalinity, and the coagulant dosage. watconman.orgalliancechemical.com

While the use of aluminum sulfate is well-established, there is no specific information available in the reviewed literature regarding the application of aluminum cesium sulfate as a coagulant in water treatment. The focus of coagulation research and application remains on standard aluminum-based coagulants like alum and polyaluminum chloride. frontiersin.orgscispace.com

Below is a table summarizing typical results for turbidity removal using aluminum sulfate as a coagulant under optimized conditions.

| Parameter | Optimal Value | Turbidity Removal Efficiency | Reference |

|---|---|---|---|

| pH | 6.5 | 99.72% | watconman.orgresearchgate.net |

| Coagulant Dosage | 70 mg/L | ||

| Settling Time | 45 minutes |

Development of Novel Adsorbent Materials

Significant research has been directed toward developing novel materials with high capacity and selectivity for removing specific ions like cesium from contaminated streams. These materials often feature aluminum as a key component in their structure.